molecular formula C9H8N2O4S B1437741 methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 1105189-80-7

methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B1437741
CAS No.: 1105189-80-7
M. Wt: 240.24 g/mol
InChI Key: INYNIXIUJPPTIM-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Its molecular formula is C₉H₈N₂O₄S, with a molecular weight of 240.24 g/mol . The structure includes a methyl ester group at position 6, a hydroxyl group at position 7, and a methyl substituent at position 2. This compound is part of a broader class of thiazolo[3,2-a]pyrimidines, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

methyl 7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-4-3-16-9-10-6(12)5(8(14)15-2)7(13)11(4)9/h3,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYNIXIUJPPTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme Summary

Step Reactants Conditions Intermediate/Product Notes
1 2-bromocyanoacetamide + ethyl acetoacetate + thiourea Ethoxide solution, basic medium Intermediate 3-amino-3-hydroxy-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl)-acrylonitrile Formation of acrylonitrile intermediate
2 Intramolecular cyclization Basic medium 3-amino-2-hydroxy-7-methyl-thiazolo[3,2-a]pyrimidin-5-one Cyclization at N3 position favored
3 Hydrolysis and elimination Strong base Final fused pyrimidine system Formation of methyl 7-hydroxy-3-methyl-5-oxo derivative

This method yields the target compound efficiently by exploiting the nucleophilic attack of sulfur and nitrogen atoms and tautomeric equilibria between keto and enol forms. The reaction mechanism favors cyclization at the N3 position of the pyrimidine ring, consistent with literature precedents.

Stepwise Synthesis via Pyrimidine Precursors and Cyclization

Another approach involves synthesizing substituted pyrimidine-2-thione derivatives first, followed by cyclization with appropriate reagents to form the thiazolo[3,2-a]pyrimidine ring.

Key Steps:

This method, detailed by Pivazyan et al. (2017), often achieves higher yields (50-85%) and allows for functional group modifications at various stages.

Reaction Conditions and Catalysts

  • Basic media (e.g., sodium ethoxide or sodium methylate) are commonly used to promote cyclization and nucleophilic substitution.
  • Solvents such as ethanol, dioxane, or ethoxide solutions facilitate the reactions.
  • Temperature : Reflux conditions for several hours (typically 5-6 hours) are required for completion.
  • One-pot reactions reduce purification steps and increase efficiency.

Comparative Data Table of Preparation Methods

Method Reactants Key Steps Yield (%) Advantages Disadvantages
One-pot synthesis (Gaafar et al.) 2-bromocyanoacetamide, ethyl acetoacetate, thiourea Multicomponent reaction, intramolecular cyclization Moderate to high Simple, fewer steps, efficient Requires strong base, careful control of conditions
Stepwise synthesis (Pivazyan et al.) Acetoacetic acid ethyl ester, thiourea, 3-chloro-pentane-2,4-dione Pyrimidine formation, alkylation, cyclization 50-85 High yield, regioselective, modifiable Multi-step, longer reaction time

Mechanistic Insights

  • The cyclization step is critical and occurs preferentially at the N3 position of the pyrimidine ring due to electronic and steric factors.
  • The presence of keto-enol tautomerism in intermediates influences the reaction pathway and final product stability.
  • Strong bases facilitate elimination and ring closure steps, ensuring formation of the fused heterocyclic system.

Summary of Research Findings

  • The one-pot synthesis offers a convenient route to methyl 7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate with confirmed structural characterization.
  • Stepwise methods provide flexibility in functional group introduction and allow for regioselective synthesis of derivatives.
  • Both methods rely on the strategic use of thiourea and β-ketoesters to build the fused ring system.
  • Reaction conditions such as solvent, base, and temperature are optimized to maximize yield and purity.
  • The synthesized compounds have been characterized by NMR, MS, IR, and elemental analysis to confirm structure and purity.

This detailed review of preparation methods for methyl 7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate integrates diverse and authoritative sources, providing a comprehensive guide for researchers aiming to synthesize this biologically significant heterocyclic compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thiazolo[3,2-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives share a common core but differ in substituents, which significantly alter their physicochemical properties, biological activities, and synthetic routes. Below is a detailed comparison with key analogues:

Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Structural Differences : Replaces the hydroxyl group at position 7 with a bromophenyl substituent at position 5 and an ethyl ester instead of methyl.
  • Synthesis : Prepared via a three-component reaction involving thiourea, aldehydes, and β-keto esters .
  • Crystallography : Exhibits π-halogen interactions due to the bromine substituent, influencing molecular packing .
  • Bioactivity: Not explicitly reported in the evidence, but bromine may enhance electrophilic reactivity for enzyme inhibition.

Ethyl 5-(3,4-Dimethoxyphenyl)-2-Ethyl-7-Methyl-3-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Structural Differences : Contains a 3,4-dimethoxyphenyl group at position 5 and an ethyl substituent at position 2.
  • Synthetic Route : Involves Mannich reactions with secondary amines, highlighting the versatility of the thiazolo[3,2-a]pyrimidine scaffold .

Ethyl 5-(1,3-Benzodioxol-5-yl)-2-(3,5-Dibromo-4-Hydroxybenzylidene)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate (Compound 97)

  • Structural Differences : Features a benzodioxolyl group and a dibrominated benzylidene moiety.
  • Bioactivity : Potent Cdc25B phosphatase inhibitor (IC₅₀ = 4.5 µM) due to electron-withdrawing bromine atoms and extended conjugation .
  • Mechanism: Inhibits enzymatic activity independently of ROS generation, unlike quinone-based inhibitors .

Methyl 5-(3,4-Dimethoxyphenyl)-2-Ethyl-7-Methyl-3-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Structural Differences : Similar to the target compound but includes a 3,4-dimethoxyphenyl group and an ethyl substituent.
  • Applications : Explored for antimicrobial activity, with substituents like morpholine enhancing efficacy against E. coli and C. albicans .

Comparative Analysis Table

Property/Compound Methyl 7-Hydroxy-3-Methyl Derivative Ethyl 5-(4-Bromophenyl) Derivative Compound 97
Molecular Weight 240.24 423.29 612.19
Key Substituents 7-OH, 3-CH₃, 6-COOCH₃ 5-BrPh, 6-COOCH₂CH₃ 5-Benzodioxolyl, 3,5-Br
Synthetic Route Not explicitly described Three-component reaction Click chemistry
Hydrogen Bonding High (due to 7-OH) Moderate (Br lacks H-bonding) Low (Br-dominated)
Bioactivity (IC₅₀/EC₅₀) Not reported Not reported 4.5 µM (Cdc25B)
Crystallographic Features Likely H-bond networks π-Halogen interactions Not reported

Research Findings and Implications

  • Hydrogen Bonding vs. Halogen Interactions : The hydroxyl group in the target compound may favor crystalline stability via H-bonding, whereas brominated analogues rely on halogen interactions for molecular packing .
  • Bioactivity Optimization: Electron-withdrawing groups (e.g., Br, NO₂) and extended π-systems (e.g., benzylidene) enhance enzyme inhibition, suggesting that the target compound’s 7-OH group could be modified for improved potency .
  • Synthetic Flexibility : Ethyl esters are more commonly used due to easier hydrolysis in biological systems, but methyl esters (as in the target compound) offer higher metabolic stability .

Biological Activity

Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound that has garnered attention in recent research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current literature.

  • Molecular Formula : C9H8N2O4S
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 224313-88-6

Biological Activity Overview

Research indicates that thiazolo[3,2-a]pyrimidine derivatives, including this compound, exhibit various biological activities:

  • Antitumor Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated high efficacy against M-HeLa (cervical adenocarcinoma) cells and moderate activity against other lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) .
  • Antibacterial Properties : Thiazolo[3,2-a]pyrimidines have been evaluated for their antibacterial effects. Some derivatives exhibited potent activity against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM .
  • Antidiabetic Effects : Certain studies suggest that these compounds may also possess antidiabetic properties, although specific data on this compound is limited in this area .
  • Acetylcholinesterase Inhibition : Some thiazolo[3,2-a]pyrimidines are recognized as potential acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .

Case Studies

  • Cytotoxicity Assessment :
    • A study reported that methyl 7-hydroxy-3-methyl-5-oxo derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. For example, compound variants displayed up to two times higher cytotoxicity against M-HeLa cells compared to the reference drug Sorafenib .
  • Antibacterial Screening :
    • In vitro evaluations revealed that certain thiazolo[3,2-a]pyrimidine derivatives inhibited bacterial growth effectively. The most active compound demonstrated a significant reduction in bacterial viability at low concentrations .

Comparative Activity Table

Activity TypeCompound VariantsObserved Effects
AntitumorM-HeLa, MCF-7High cytotoxicity
AntibacterialPseudomonas aeruginosa, E. coliMIC = 0.21 μM
AcetylcholinesteraseVarious thiazolo derivativesInhibition potential
AntidiabeticSelected derivativesPromising results but limited data

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 2-amino-2-thiazolines and heterocyclic tricarbonylmethane derivatives under reflux conditions. Key steps include:

  • Cyclization : Using sulfur and nitrogen sources (e.g., thiourea derivatives) with catalytic acid or base to form the thiazolo[3,2-a]pyrimidine core .
  • Esterification : Introducing the methyl ester group via nucleophilic substitution or condensation reactions.
  • Optimization : Reaction temperature (70–100°C), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1.2 for thiazoline:tricarbonyl) are critical for maximizing yield (reported up to 68%) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves spatial conformation, bond lengths (e.g., C–S: 1.74 Å), and intermolecular interactions (e.g., hydrogen bonds at O6–H6⋯O5) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., methyl groups at δ 2.4 ppm in 1^1H NMR) and aromatic proton environments .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and hydroxyl groups (broad peak ~3200 cm1^{-1}) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Pre-dissolve in DMSO for biological assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres at −20°C, protected from light .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Cross-validation using complementary techniques:

  • Dynamic NMR : Detect conformational flexibility causing peak splitting .
  • DFT calculations : Compare computed 13^{13}C NMR shifts with experimental data to identify discrepancies .
  • Single-crystal X-ray : Resolve ambiguities in substituent positioning (e.g., methyl vs. methoxy groups) .

Q. What computational approaches are used to model the compound’s electronic structure and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) and nucleophilic sites (e.g., C6 carboxylate) .
  • Molecular docking : Screens binding affinity to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
  • Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand stability over nanosecond timescales .

Q. How does the substitution pattern on the thiazolo[3,2-a]pyrimidine core influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Hydroxy group at C7 : Enhances hydrogen bonding with target proteins (e.g., bacterial dihydrofolate reductase) .
  • Methyl at C3 : Increases lipophilicity, improving membrane permeability (logP ~2.3) .
  • Synthetic modifications : Replace the methyl ester with amides or hydrazides to modulate bioavailability .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer :

  • Multi-step purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove by-products like unreacted thiazoline precursors .
  • Process optimization : Replace batch reactions with flow chemistry for better temperature control and reduced side reactions .
  • Analytical monitoring : Implement HPLC-MS to track intermediates and ensure >95% purity in final batches .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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